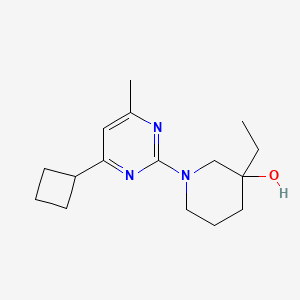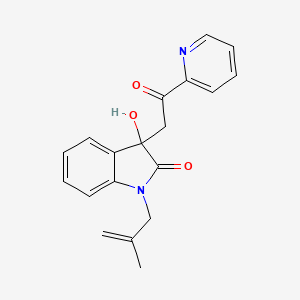![molecular formula C14H17N3O3S B5349259 2-{1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-2-pyrrolidinyl}pyridine](/img/structure/B5349259.png)
2-{1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-2-pyrrolidinyl}pyridine
カタログ番号 B5349259
分子量: 307.37 g/mol
InChIキー: VMUVRVIVOPQYQR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- 2-{1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-2-pyrrolidinyl}pyridine belongs to a class of compounds that are structurally characterized by the presence of isoxazole and pyridine rings. These compounds are of interest due to their potential applications in various fields of chemistry and materials science.
Synthesis Analysis
- The synthesis of related compounds typically involves the formation of isoxazole and pyridine rings, often through cycloaddition or condensation reactions. For instance, Wu et al. (2012) describe the synthesis of pyrazolo[1,5-a]pyridine derivatives through a smooth [3+2] cycloaddition with electron-deficient alkynes, a method potentially relevant to the synthesis of our target compound (Wu et al., 2012).
Molecular Structure Analysis
- The molecular structure of compounds in this class often features specific geometric arrangements and bond angles between the rings. For example, Seethalakshmi & Palanivel (2017) found that in a structurally similar compound, the isoxazole ring is inclined at specific angles to adjacent rings, influencing the overall molecular conformation (Seethalakshmi & Palanivel, 2017).
Chemical Reactions and Properties
- These compounds are known for participating in various chemical reactions, particularly cycloaddition, as described by Wu et al. (2012). Their reactivity is influenced by the functional groups present on the isoxazole and pyridine rings (Wu et al., 2012).
Physical Properties Analysis
- The physical properties, such as melting points, solubility, and crystalline structure, are largely determined by the specific substituents on the isoxazole and pyridine rings. Research on similar compounds, like those by Naveen et al. (2015), often includes X-ray diffraction studies to determine crystalline structures (Naveen et al., 2015).
特性
IUPAC Name |
3,5-dimethyl-4-(2-pyridin-2-ylpyrrolidin-1-yl)sulfonyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-10-14(11(2)20-16-10)21(18,19)17-9-5-7-13(17)12-6-3-4-8-15-12/h3-4,6,8,13H,5,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUVRVIVOPQYQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC2C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー

![isopropyl 2-benzylidene-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5349176.png)
![N-(2,6-dichlorophenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B5349190.png)
![1-propyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B5349197.png)

![1-benzyl-4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethyl)piperazine hydrochloride](/img/structure/B5349206.png)
![N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5349210.png)
![2,3-dimethyl-6-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B5349226.png)

![N-[2-(4-chlorophenoxy)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5349245.png)
![2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5349253.png)
![N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5349262.png)
![diethyl 5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}isophthalate](/img/structure/B5349270.png)
![ethyl 4-({[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5349272.png)
![5-{[benzyl(methyl)amino]methyl}-N-[1-(hydroxymethyl)-2-methylpropyl]isoxazole-3-carboxamide](/img/structure/B5349287.png)